(R)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one
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Overview
Description
®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one typically involves the reaction of ®-tetrahydro-2H-pyran-3-amine with a suitable pyridine derivative. One common method involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane at room temperature, followed by the addition of ®-tetrahydro-2H-pyran-3-amine and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development.
Medicine
In medicine, ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and leading to a desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-Tetrahydro-2H-pyran-3-amine: A precursor in the synthesis of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one.
Tetrahydro-2H-pyran-3-amine hydrochloride: Another related compound used in synthetic chemistry.
Uniqueness
®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-1-[(3R)-oxan-3-yl]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)8-3-2-6-14-7-8/h1,4-5,8H,2-3,6-7,11H2/t8-/m1/s1 |
InChI Key |
DNSQAHXNJHBTBH-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](COC1)N2C=CC=C(C2=O)N |
Canonical SMILES |
C1CC(COC1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
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